![molecular formula C7H14N2 B173780 2,7-二氮杂螺[3.5]壬烷 CAS No. 136098-14-1](/img/structure/B173780.png)

2,7-二氮杂螺[3.5]壬烷

描述

2,7-Diazaspiro[3.5]nonane is a chemical compound with the molecular formula C7H14N2. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom.

科学研究应用

2,7-Diazaspiro[3.5]nonane has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

作用机制

Target of Action

The primary target of 2,7-Diazaspiro[3.5]nonane is the von Hippel-Lindau (VHL) protein . VHL is a component of the protein complex that includes elongin B, elongin C, cullin-2, and ring box 1, and together they form the VHL ubiquitin ligase complex . This complex plays a critical role in cellular processes such as cell cycle regulation and hypoxia sensing .

Mode of Action

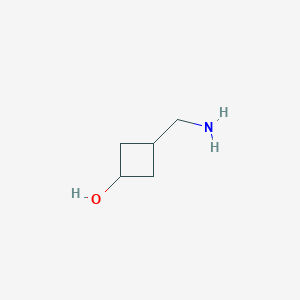

2,7-Diazaspiro[3.5]nonane acts as a ligand for the VHL protein . It has a terminal hydroxyl group that allows for rapid conjugation with many linkers containing active leaving groups . This interaction enables the formation of a protein degrader library .

Biochemical Pathways

The compound’s interaction with the VHL protein impacts the ubiquitin-proteasome system (UPS) . The UPS is a system that regulates the degradation of most intracellular proteins, including the control of various cellular processes such as cell cycle, signal transduction, and responses to oxidative stress .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for 2,7-Diazaspiro[3Factors such as solubility, stability, and permeability can influence how much of the compound is absorbed into the bloodstream, how it is distributed throughout the body, how it is metabolized, and how it is excreted .

Result of Action

The result of 2,7-Diazaspiro[3.5]nonane’s action is the targeted degradation of specific proteins . By acting as a ligand for the VHL protein, it enables the selective degradation of disease-causing proteins, which can have therapeutic benefits .

Action Environment

The action, efficacy, and stability of 2,7-Diazaspiro[3.5]nonane can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the disease state being treated.

生化分析

Biochemical Properties

It has been reported that this compound can act as a ligand for sigma receptors (SRs), which are involved in several biological and pathological conditions . The interactions between 2,7-Diazaspiro[3.5]nonane and these receptors could potentially influence various biochemical reactions .

Cellular Effects

Given its potential role as a sigma receptor ligand, it may influence cell function by interacting with different ion channels and G-protein-coupled receptors .

Molecular Mechanism

The molecular mechanism of 2,7-Diazaspiro[3.5]nonane is not well-defined. It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to changes in gene expression .

准备方法

Synthetic Routes and Reaction Conditions

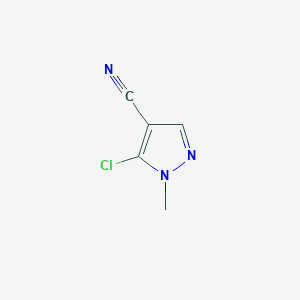

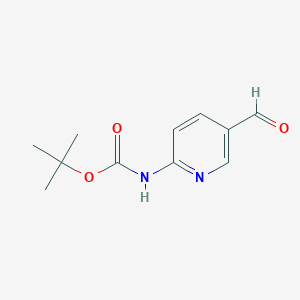

The synthesis of 2,7-Diazaspiro[3.5]nonane typically involves the reaction of n-tert-butoxycarbonyl-4-piperidone with ethyl malonate and ammonium acetate . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for 2,7-Diazaspiro[3.5]nonane are not widely documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques suitable for large-scale production.

化学反应分析

Types of Reactions

2,7-Diazaspiro[3.5]nonane undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical versatility .

相似化合物的比较

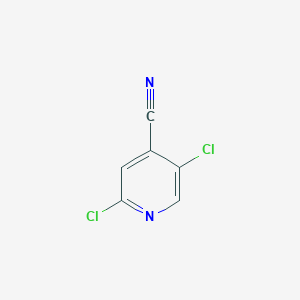

2,7-Diazaspiro[3.5]nonane can be compared with other spiro compounds, such as 2-oxa-7-azaspiro[3.5]nonane and diazabicyclo[4.3.0]nonane . These compounds share similar structural features but differ in their chemical properties and applications. For instance:

2-oxa-7-azaspiro[3.5]nonane:

Diazabicyclo[4.3.0]nonane: Has a different ring structure, leading to variations in its chemical behavior and uses.

The uniqueness of 2,7-Diazaspiro[3.5]nonane lies in its specific ring structure and the presence of nitrogen atoms, which confer distinct chemical properties and potential for diverse applications.

属性

IUPAC Name |

2,7-diazaspiro[3.5]nonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c1-3-8-4-2-7(1)5-9-6-7/h8-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DROZYMFJWSYDRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60617012 | |

| Record name | 2,7-Diazaspiro[3.5]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136098-14-1 | |

| Record name | 2,7-Diazaspiro[3.5]nonane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136098-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Diazaspiro[3.5]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

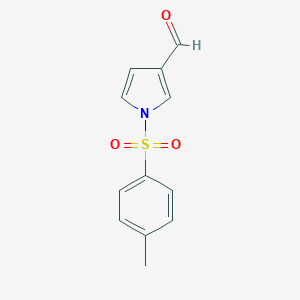

Feasible Synthetic Routes

Q1: How do 2,7-Diazaspiro[3.5]nonane derivatives interact with sigma receptors and what are the downstream effects?

A: Research suggests that specific 2,7-Diazaspiro[3.5]nonane derivatives can act as sigma receptor ligands, demonstrating varying affinities for the sigma-1 receptor (S1R) and sigma-2 receptor (S2R) subtypes. [] The exact binding mode and downstream effects appear to be influenced by substitutions on the core structure. For example, compound 4b (AD186), despite its structural similarity to other derivatives, exhibited S1R agonistic activity in vivo, effectively reversing the antiallodynic effects of a known S1R antagonist. [] In contrast, compounds 5b (AB21) and 8f (AB10) displayed S1R antagonistic activity, leading to antiallodynic effects in vivo that were reversed by the selective S1R agonist PRE-084. [] These findings highlight the importance of structural modifications in dictating the functional profile of these compounds. Further research is necessary to fully elucidate the specific binding interactions and the resulting downstream signaling cascades.

Q2: What is the Structure-Activity Relationship (SAR) observed for 2,7-Diazaspiro[3.5]nonane derivatives, particularly regarding sigma receptor activity?

A: The study exploring 2,7-Diazaspiro[3.5]nonane derivatives as sigma receptor ligands provides valuable insights into their SAR. [] It revealed that subtle alterations in the substituents attached to the core structure can significantly impact the compound's affinity and selectivity towards S1R and S2R, ultimately influencing its agonistic or antagonistic behavior. The presence of a 2,7-Diazaspiro[3.5]nonane core seems crucial for S1R activity, with modifications influencing the balance towards agonism or antagonism. [] For example, while 4b, 5b, and 8f share this core structure, their distinct substituents result in different pharmacological profiles. Furthermore, the study highlights the potential of diazabicyclo[4.3.0]nonane as a scaffold for developing novel sigma receptor ligands. [] These findings emphasize the need for further exploration of SAR to optimize these compounds for desired pharmacological outcomes.

Q3: What are the potential therapeutic applications of 2,7-Diazaspiro[3.5]nonane derivatives beyond sigma receptor modulation?

A: Beyond their potential as sigma receptor ligands, 2,7-Diazaspiro[3.5]nonane derivatives have shown promise in other therapeutic areas. Research has investigated their potential as inhibitors of arginine methyltransferase 1 associated with a coactivator (CARM1). [] CARM1 is involved in various cellular processes, and its dysregulation is implicated in diseases like cancer and metabolic disorders. [] The development of potent and selective CARM1 inhibitors based on the 2,7-Diazaspiro[3.5]nonane scaffold could offer novel therapeutic strategies for these conditions. Further research is necessary to explore and validate these therapeutic applications fully.

Q4: What synthetic strategies are employed for the synthesis of methyl-substituted 2,7-Diazaspiro[3.5]nonane derivatives?

A: The synthesis of methyl-substituted 2,7-Diazaspiro[3.5]nonane derivatives, which are important building blocks in medicinal chemistry, can be achieved through specific synthetic routes. [] One approach involves utilizing nitrile lithiation followed by alkylation to introduce the desired methyl substituent. [] This method allows for the preparation of diversely substituted spiroazetidine ring systems. Alternatively, 1,4-addition reactions of nitroalkanes, followed by reduction and cyclization, provide access to methyl-substituted spiropyrrolidine derivatives. [] These synthetic strategies offer flexibility in introducing substituents at various positions on the 2,7-Diazaspiro[3.5]nonane scaffold, facilitating the exploration of SAR and the development of compounds with tailored pharmacological properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,6-Dichloropyrido[3,2-d]pyrimidine](/img/structure/B173706.png)

![(6-Chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)(phenyl)methanone](/img/structure/B173728.png)